2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(thiazol-2-yl)acetamide
Description
This compound belongs to the triazolotriazine-thioacetamide class, characterized by a fused [1,2,4]triazolo[4,3-a][1,3,5]triazine core substituted with ethylamino groups at positions 5 and 5. A thioether linkage connects the triazolotriazine moiety to an acetamide group, which is further substituted with a thiazol-2-yl ring. Key physicochemical properties include a high topological polar surface area (TPSA) (~144 Ų) and moderate lipophilicity (XLogP ~3–4), indicating balanced solubility and membrane permeability .
Properties
IUPAC Name |
2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N9OS2/c1-3-14-9-18-10(15-4-2)22-11(19-9)20-21-13(22)25-7-8(23)17-12-16-5-6-24-12/h5-6H,3-4,7H2,1-2H3,(H,16,17,23)(H2,14,15,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVXEWHXKRJRPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=NN=C(N2C(=N1)NCC)SCC(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N9OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Triazolo-triazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolo-triazine ring system.
Thioether Formation:
Acetamide Formation: The final step involves the acylation of the thioether intermediate with thiazol-2-yl acetic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the triazolo-triazine core or the thioether linkage, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced triazolo-triazine derivatives, and various substituted analogs, each with potentially distinct biological activities.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, the compound’s triazolo-triazine core is known for its potential as an enzyme inhibitor. It can be used in the study of enzyme kinetics and the development of new pharmaceuticals.
Medicine
In medicinal chemistry, 2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(thiazol-2-yl)acetamide is investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolo-triazine core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological pathways. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor signaling, resulting in various therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional analogs, highlighting substituent variations and their implications:
Key Findings from Comparative Analysis :
Substituent-Driven Bioactivity: The thiazol-2-yl group in the target compound may favor interactions with ATP-binding pockets in kinases, akin to triazolotriazine derivatives in patent applications . Methoxy or cyano substituents (e.g., in and ) improve solubility but reduce membrane permeability compared to halogenated analogs .
Synthetic Flexibility: The triazolotriazine core is synthesized via cyclocondensation of ethylamino precursors, while acetamide linkages are formed using chloroacetyl chloride or thiol-nucleophile reactions . Substituents on the acetamide nitrogen (e.g., allyl, benzyl, or aryl groups) are introduced via nucleophilic substitution or Cu-catalyzed click chemistry .
Structural Insights: X-ray studies of analogs (e.g., ) reveal planar triazolotriazine-thiadiazole systems, suggesting strong π-π stacking in target binding .
Pharmacokinetic Trade-offs :
- Compounds with 3-methoxyphenyl or thiazol-2-yl groups (LogP ~3.4) strike a balance between solubility and absorption, whereas trichloroethyl analogs () prioritize metabolic stability over solubility .
Biological Activity
The compound 2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(thiazol-2-yl)acetamide is a bioactive molecule with potential applications in medicinal chemistry. Its unique structural features suggest a range of biological activities that warrant detailed investigation.
Structural Characteristics
The compound contains several key moieties:
- Triazole and Thiazole Rings : These heterocyclic structures are known for their diverse biological activities, including antimicrobial and anticancer properties.
- Ethylamino Substituents : The presence of ethylamino groups can enhance solubility and bioavailability.
- Thioether Linkage : This functional group may contribute to the compound's reactivity and interaction with biological targets.
Anticancer Activity
Research indicates that compounds containing triazole and thiazole rings exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies : Compounds similar to the one have shown effective cytotoxicity against various cancer cell lines. For example, triazole derivatives demonstrated IC50 values in the low micromolar range against MCF-7 (breast cancer) and Bel-7402 (liver cancer) cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Triazole derivative A | MCF-7 | 1.61 ± 1.92 |
| Triazole derivative B | Bel-7402 | 1.98 ± 1.22 |
Antimicrobial Activity
The thiazole moiety has been associated with antimicrobial effects. Studies have shown that thiazole derivatives can exhibit activity against various bacterial strains:
- Minimum Inhibitory Concentration (MIC) : Certain thiazole compounds have demonstrated MIC values as low as 6.25 µg/mL against multiple bacterial strains .
The biological activities of these compounds are often attributed to their ability to interact with specific cellular targets:
- Inhibition of Enzymatic Activity : Some studies suggest that triazole-containing compounds can inhibit enzymes involved in cancer cell proliferation or bacterial growth.
- Induction of Apoptosis : The presence of specific functional groups may facilitate apoptosis in cancer cells through various signaling pathways.
Case Studies and Research Findings
- Study on Triazole Derivatives : A study investigated the synthesis and biological evaluation of various triazole derivatives, revealing that modifications at specific positions significantly impacted their cytotoxicity . The findings highlighted structure-activity relationships (SAR) that inform further development.
- Thiazole Antimicrobial Agents : Another research focused on synthesizing thiazole derivatives and testing them against common pathogens. Results indicated that certain substitutions enhanced antimicrobial efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
